molecular formula C10H15NO4S B2361740 2,5-dimethoxy-N,N-dimethylbenzenesulfonamide CAS No. 148148-45-2

2,5-dimethoxy-N,N-dimethylbenzenesulfonamide

Cat. No.: B2361740
CAS No.: 148148-45-2
M. Wt: 245.29
InChI Key: SONMTGIQVOUWTG-UHFFFAOYSA-N
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Description

2,5-dimethoxy-N,N-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C10H15NO4S and its molecular weight is 245.29. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cancer Therapeutics

2,5-Dimethoxy-N,N-dimethylbenzenesulfonamide analogs have been investigated for their potential as cancer therapeutics. Research on structurally related compounds, such as 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, has revealed their ability to inhibit the hypoxia-inducible factor-1 (HIF-1) pathway, which is a promising target for cancer treatment due to its role in tumor growth and resistance to chemotherapy and radiation. Modifications of the chemical structure, such as the presence of a 3,4-dimethoxybenzenesulfonyl group, have shown strong inhibition of HIF-1 activated transcription, highlighting the potential for further optimization to improve pharmacological properties (Mun et al., 2012).

Chemical Synthesis and Reactions

The reactivity and synthetic applications of this compound and related compounds have been explored in various chemical transformations. For instance, the ortho-lithiation of N,N-dimethylbenzenesulfonamide by n-butyllithium followed by condensation with electrophilic compounds has been utilized to synthesize a range of products, including carbinols, imines, amides, and acids. This demonstrates the versatility of these sulfonamides in synthetic organic chemistry (Watanabe et al., 1969).

Material Science and Sensor Development

In material science, this compound derivatives have been investigated for their potential in sensor development. The design and synthesis of molecules like N,N'-(ethane-1,2-diyl)bis(2,5-dimethoxybenzenesulfonamide) (EBDMBS) have been directed towards creating efficient sensors for heavy metals such as Co2+ ions. These bis-sulfonamides have been fabricated onto glassy carbon electrodes, showing significant sensitivity and selectivity for cobalt ions, indicating their potential use in environmental monitoring and health care (Sheikh et al., 2016).

Antimicrobial Agents

Additionally, sulfonamide derivatives, including those structurally related to this compound, have shown promise as antimicrobial agents. Synthesis and evaluation of novel compounds in this category have demonstrated significant activity against a range of bacterial and fungal pathogens. This suggests the potential for developing new antimicrobial drugs based on the sulfonamide moiety, contributing to the ongoing search for effective treatments against resistant microbial strains (Ghorab et al., 2017).

Properties

IUPAC Name

2,5-dimethoxy-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4S/c1-11(2)16(12,13)10-7-8(14-3)5-6-9(10)15-4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONMTGIQVOUWTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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